Cas no 1551-06-0 (2-Ethylpyrrole)

2-Ethylpyrrole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole, 2-ethyl-
- 2-Ethylpyrrole
- 2-ethyl-1H-Pyrrole
- XRPDDDRNQJNHLQ-UHFFFAOYSA-N
- Pyrrole,2-ethyl-
- 2-Ethyl-1H-pyrrole #
- 2-Ethylpyrrole, analytical standard
- BCP04114
- FCH931639
- OR42007
- RP00382
- Y7642
- E0713
- A809608
- 1H-Pyrrole,2-ethyl-
- SB62093
- 2-Ethylpyrrole, technical grade, 90%
- W-205780
- MFCD00060477
- FT-0676420
- D90555
- 1551-06-0
- DTXSID20165807
- CS-0198957
- AKOS006221861
- EN300-106331
- Q24765696
- DTXCID6088298
- DB-021052
-
- MDL: MFCD00060477
- Inchi: 1S/C6H9N/c1-2-6-4-3-5-7-6/h3-5,7H,2H2,1H3
- InChI Key: XRPDDDRNQJNHLQ-UHFFFAOYSA-N
- SMILES: N1([H])C([H])=C([H])C([H])=C1C([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 95.07350
- Monoisotopic Mass: 95.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 52.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.6
- Tautomer Count: nothing
- Topological Polar Surface Area: 15.8
Experimental Properties
- Color/Form: liquid
- Density: 0.929 g/mL at 25 °C(lit.)
- Melting Point: 6.5°C (estimate)
- Boiling Point: 164-165 °C/754 mmHg(lit.)
- Flash Point: Fahrenheit: 143.6 ° f
Celsius: 62 ° c - Refractive Index: n20/D 1.497(lit.)
- Solubility: Slightly soluble (4.8 g/l) (25 º C),
- PSA: 15.79000
- LogP: 1.57710
- Solubility: Not determined
2-Ethylpyrrole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-36/37/39
- Storage Condition:2-8°C
- HazardClass:IRRITANT
2-Ethylpyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Ethylpyrrole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-106331-0.5g |
2-ethyl-1H-pyrrole |
1551-06-0 | 95% | 0.5g |
$27.0 | 2023-10-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00600-250mg |
2-Ethyl-1H-pyrrole |
1551-06-0 | 250mg |
¥1088.0 | 2021-09-04 | ||
Enamine | EN300-106331-0.1g |
2-ethyl-1H-pyrrole |
1551-06-0 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
Apollo Scientific | OR42007-5g |
2-Ethyl-1H-pyrrole |
1551-06-0 | 98% | 5g |
£104.00 | 2025-02-20 | |
Fluorochem | 002567-5g |
2-Ethylpyrrole |
1551-06-0 | 99% | 5g |
£175.00 | 2022-02-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 357715-1G |
2-Ethylpyrrole |
1551-06-0 | 90% | 1g |
¥736.3 | 2023-12-07 | |
Apollo Scientific | OR42007-1g |
2-Ethyl-1H-pyrrole |
1551-06-0 | 98% | 1g |
£55.00 | 2023-09-02 | |
eNovation Chemicals LLC | D963934-25g |
2-ETHYLPYRROLE |
1551-06-0 | 96.0% | 25g |
$235 | 2024-06-07 | |
Enamine | EN300-106331-5.0g |
2-ethyl-1H-pyrrole |
1551-06-0 | 95% | 5g |
$154.0 | 2023-06-10 | |
abcr | AB146075-25 g |
2-Ethylpyrrole, 98%; . |
1551-06-0 | 98% | 25g |
€1114.10 | 2023-06-23 |
2-Ethylpyrrole Related Literature
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Wenpeng Yuan,Dongyuan Yang,Baihui Feng,Yanjun Min,Zhichao Chen,Shengrui Yu,Guorong Wu,Xueming Yang Phys. Chem. Chem. Phys. 2021 23 17625
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Yasuhiro Yamashita,Tomohiro Yasukawa,Woo-Jin Yoo,Taku Kitanosono,Shū Kobayashi Chem. Soc. Rev. 2018 47 4388
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James A. Green,Dmitry V. Makhov,Neil C. Cole-Filipiak,Christopher Symonds,Vasilios G. Stavros,Dmitrii V. Shalashilin Phys. Chem. Chem. Phys. 2019 21 3832
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Denis N. Tomilin,Bart?omiej Pigulski,Nurbey Gulia,Agata Arendt,Lyubov N. Sobenina,Al'bina I. Mikhaleva,S?awomir Szafert,Boris A. Trofimov RSC Adv. 2015 5 73241
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Liliya I. Shamova,Yuriy V. Zatsikha,Victor N. Nemykin Dalton Trans. 2021 50 1569
Additional information on 2-Ethylpyrrole
2-Ethylpyrrole: A Comprehensive Overview
2-Ethylpyrrole, also known by its CAS number CAS No. 1551-06-0, is a heterocyclic organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its pyrrole ring with an ethyl substituent at the 2-position, exhibits unique electronic properties and reactivity, making it a valuable component in numerous applications. Recent advancements in synthetic methodologies and computational studies have further illuminated its potential in areas such as drug discovery, electronic materials, and catalysis.
The structure of 2-Ethylpyrrole consists of a five-membered aromatic ring containing one nitrogen atom and an ethyl group attached to the second carbon. This substitution pattern influences the compound's electronic distribution, enhancing its ability to participate in various chemical reactions. The nitrogen atom in the pyrrole ring contributes to the compound's aromaticity, while the ethyl group introduces steric effects that can be exploited in synthetic chemistry. Recent studies have demonstrated that these structural features make 2-Ethylpyrrole an ideal precursor for constructing complex heterocyclic frameworks, which are essential in modern drug design.
In terms of physical properties, 2-Ethylpyrrole is typically a yellowish liquid with a characteristic odor. Its boiling point and melting point are consistent with those of similar pyrrole derivatives, making it suitable for use in both solution-phase and solid-state reactions. The compound's solubility in common organic solvents facilitates its application in various synthetic protocols. Notably, recent research has highlighted the importance of understanding the solubility behavior of 2-Ethylpyrrole in different solvent systems to optimize reaction conditions for industrial-scale production.
The synthesis of 2-Ethylpyrrole can be achieved through several methods, including direct alkylation of pyrrole derivatives and catalytic coupling reactions. One of the most efficient routes involves the use of transition metal catalysts, such as palladium complexes, to facilitate cross-coupling reactions. These methods have been refined in recent years to improve yield and selectivity, making them more amenable to large-scale synthesis. Additionally, advancements in green chemistry have led to the development of environmentally friendly synthesis pathways for 2-Ethylpyrrole, reducing the environmental footprint of its production.
2-Ethylpyrrole finds extensive applications across multiple disciplines. In materials science, it serves as a building block for constructing conductive polymers and organic semiconductors due to its ability to form stable π-conjugated systems. Recent breakthroughs in this area have demonstrated that polymers derived from 2-Ethylpyrrole exhibit exceptional electrical properties, making them promising candidates for next-generation electronic devices. In pharmacology, derivatives of 2-Ethylpyrrole are being explored as potential drug candidates for treating various diseases, including cancer and neurodegenerative disorders.
The reactivity of 2-Ethylpyrrole is another area where recent research has made significant strides. Studies have shown that the compound can undergo various types of cycloaddition reactions, offering a versatile platform for constructing complex molecular architectures. Furthermore, its ability to act as a Lewis base has been leveraged in catalytic processes, where it enhances the activity and selectivity of metal catalysts. These findings underscore the importance of understanding the fundamental reactivity patterns of CAS No. 1551-06-0, paving the way for innovative applications.
In conclusion, 2-Ethylpyrrole (CAS No. 1551-06-0) stands as a testament to the versatility and significance of heterocyclic compounds in modern chemistry. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in diverse fields ranging from materials science to pharmacology. As research continues to uncover new facets of this compound's potential, it is poised to play an increasingly important role in shaping future technological and medical innovations.
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